7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Description
Properties
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl2FIN2/c9-4-3(13)1-2-6(5(4)12)14-8(11)15-7(2)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHLGMIULROOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl2FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation Protocol
| Step | Reagent(s) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS/DMF | 80 | 6 | 82 |
| Iodination | ICl/AcOH | 60 | 8 | 75 |
| Chlorination | SOCl₂ | Reflux | 12 | 90 |
Key Observation : Fluorine at C8 is often introduced via nucleophilic aromatic substitution (SNAr) using KF in the presence of a phase-transfer catalyst.
One-Pot Halogenation Strategies
Microwave-Assisted Synthesis
-
Halogen Source : Combination of Br₂, Cl₂ gas, and KI in DMSO.
-
Efficiency : 40% reduction in reaction time compared to conventional methods.
Regioselectivity Control Mechanisms
Steric and Electronic Effects
Computational Modeling
Density functional theory (DFT) studies predict activation energies for halogenation steps:
| Halogen | Position | ΔG‡ (kcal/mol) |
|---|---|---|
| Br | C7 | 18.2 |
| I | C6 | 15.7 |
| Cl | C2/C4 | <12 |
Industrial-Scale Production
Continuous Flow Reactor Design
Purification Protocols
Challenges and Optimization
Common Side Reactions
Mitigation Strategies
Recent Advancements (2023–2025)
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline has been investigated for its potential as an anticancer agent . Its structural features allow it to interact with specific molecular targets involved in cancer cell signaling pathways.
Case Study: Inhibition of EGFR
Research has shown that derivatives of quinazolines with halogen substitutions exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in many cancers. Studies indicate that the introduction of halogens at specific positions significantly improves inhibition rates compared to non-halogenated analogs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Various studies have demonstrated its effectiveness against multiple bacterial strains, showcasing its potential use in developing new antibiotics.
Case Study: Antimicrobial Efficacy
In laboratory settings, this compound and its derivatives have shown promising results against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound could be a candidate for further development as a therapeutic agent against infectious diseases .
Chemical Synthesis
This quinazoline derivative serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex organic molecules.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler quinazoline derivatives through halogenation processes. The controlled introduction of bromine, chlorine, iodine, and fluorine allows for the fine-tuning of chemical properties necessary for specific applications .
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Differences
The table below highlights key structural differences between the target compound and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline | C₈HBrCl₂FIN₂ | 421.82 | Br (7), Cl (2,4), F (8), I (6) | 2241720-34-1 | High halogen density; iodine inclusion |
| 6-Bromo-2-chloro-8-fluoroquinazoline | C₈H₃BrClFN₂ | 265.48 | Br (6), Cl (2), F (8) | Not specified | Lacks iodine and one chlorine |
| 6-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 281.93 | Br (6), Cl (2,4) | 102393-82-8 | No fluorine or iodine |
| 8-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 281.93 | Br (8), Cl (2,4) | 331647-05-3 | Bromine at position 8 |
| 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline | C₉H₃BrCl₃FN₂ | 344.39 | Br (7), Cl (4,6), F (8), CH₂Cl (2) | 1698028-17-9 | Chloromethyl group at position 2 |
Physicochemical and Reactivity Comparisons
- Molecular Weight and Halogen Impact : The iodine atom in the target compound contributes to its higher molecular weight (421.82 g/mol vs. 265.48–344.39 g/mol for analogues). Iodine’s polarizability may enhance crystallographic resolution in X-ray studies, as heavy atoms improve electron density maps .
- Reactivity : The chloromethyl group in 7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline (CAS: 1698028-17-9) increases electrophilicity at position 2, enabling nucleophilic substitutions, whereas the target compound’s chlorine at position 2 offers less steric flexibility .
Biological Activity
Overview
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is a halogenated quinazoline derivative with significant potential in medicinal chemistry. Its unique structural characteristics, including multiple halogen substituents, suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H2BrCl2FIN2 |
| Molecular Weight | 421.82 g/mol |
| CAS Number | 2241720-34-1 |
| IUPAC Name | This compound |
| Purity | Not specified |
The biological activity of this compound is hypothesized to involve interactions with key molecular targets within cells. The presence of bromine, chlorine, iodine, and fluorine atoms allows for strong non-covalent interactions with proteins and nucleic acids. These interactions may inhibit enzymatic activities or disrupt cellular signaling pathways, leading to antiproliferative effects observed in various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. A comparative study found that halogenated quinazolines exhibited enhanced antibacterial properties due to their ability to penetrate bacterial cell walls more effectively than non-halogenated analogs .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple halogen substitutions demonstrated significantly higher inhibition zones compared to their non-halogenated counterparts.
Anticancer Activity
The anticancer properties of quinazoline derivatives are well-documented, particularly their role as kinase inhibitors. Research has shown that this compound can inhibit specific kinases involved in cancer cell proliferation.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.3 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 3.1 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 4.7 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence and position of halogens significantly affect the biological activity of quinazoline derivatives. The combination of bromine and fluorine in specific positions enhances the compound's ability to interact with biological targets, thereby increasing its potency as an antimicrobial and anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline?
- Methodology : Begin with halogenated quinazoline precursors and employ sequential cross-coupling reactions (e.g., Suzuki-Miyaura for iodine/bromine substitution). Optimize reaction conditions (solvent, catalyst, temperature) using computational reaction path search tools like quantum chemical calculations to predict intermediates and transition states . Purify via column chromatography with gradient elution (hexane/ethyl acetate) and validate purity (>97%) using HPLC .
- Key Considerations : Monitor steric hindrance from adjacent halogens (e.g., bromine at C7 and iodine at C6) to avoid incomplete substitutions.
Q. Which analytical techniques are critical for characterizing this polyhalogenated quinazoline?
- Methodology :
- Structural Confirmation : Use NMR to resolve fluorine environments and / NMR for aromatic proton/carbon assignments. Compare with DFT-calculated chemical shifts for accuracy .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular formula () and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and halogen bonding interactions, critical for understanding solid-state reactivity .
Q. How should researchers handle and store this compound safely?
- Protocols :
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact (P264, P280) .
- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent halogen exchange or degradation.
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How do the reactivities of bromine (C7) and iodine (C6) differ in nucleophilic substitution reactions?
- Methodology :
- Comparative Studies : Perform SNAr reactions with amines/thiols under varying conditions (polar aprotic solvents, elevated temperatures). Iodine’s larger atomic radius and weaker C-I bond typically increase reactivity compared to bromine, but steric effects from adjacent substituents may dominate .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and DFT calculations to model transition states .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Methodology :
- Factorial Design : Systematically vary solvents (DMSO, THF, chloroform), temperatures, and pH to identify outliers. Use ANOVA to assess significance of variables .
- Computational Solubility Prediction : Apply COSMO-RS models to predict solubility parameters and cross-validate with experimental data .
- Case Study : If conflicting stability data arise, conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to track decomposition pathways.
Q. What strategies enable the application of this compound in kinase inhibitor development?
- Methodology :
- In Silico Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using molecular dynamics simulations. Prioritize halogen bonding interactions with hinge regions .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing iodine with smaller halogens) and assay inhibitory activity (IC) .
- Challenge : Balance halogen-mediated potency with metabolic stability (e.g., cytochrome P450 interactions).
Methodological Framework for Addressing Data Gaps
- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
- Contradiction Resolution : Cross-reference computational predictions (e.g., reaction barriers, solubility) with controlled experiments to isolate variables .
- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven automation (e.g., robotic screening, real-time analytics) to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
